6-Pentyldihydro-2H-pyran-3(4H)-one

Description

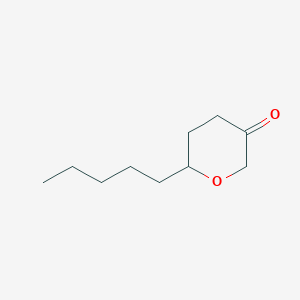

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

6-pentyloxan-3-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-10-7-6-9(11)8-12-10/h10H,2-8H2,1H3 |

InChI Key |

DQMTXVCYQHPUQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(=O)CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Pentyldihydro 2h Pyran 3 4h One and Analogues

Historical and Current Approaches to Dihydro-2H-pyran-3(4H)-one Synthesis

Traditional and currently practiced methods for the synthesis of the dihydro-2H-pyran-3(4H)-one core often rely on readily available starting materials and well-established reaction types.

A typical reaction sequence starting from α-ketoglutaric acid is outlined below:

| Step | Reaction | Reagents | Product | Yield |

| 1 | Esterification | Trimethyl orthoformate, Methanol (B129727), H₂SO₄ | Dimethyl 2-oxoglutarate | 90% |

| 2 | Reduction | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| 3 | Cyclization (Mesylation) | Not specified in snippets | Tetrahydropyran (B127337) derivative | 47% |

| 4 | Hydrolysis | Acid | Dihydro-2H-pyran-3(4H)-one | 99% |

Cyclocondensation reactions represent a powerful strategy for the formation of heterocyclic rings, including the pyranone core. These reactions typically involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule such as water. While specific examples for the direct synthesis of 6-pentyldihydro-2H-pyran-3(4H)-one via cyclocondensation are not prevalent in the provided search results, the general principles of this approach are widely applied in heterocyclic chemistry. For instance, the synthesis of pyran-2,4-dione scaffolds can be achieved through microwave-assisted cyclization. researchgate.netjyu.fi Additionally, hetero-Diels-Alder reactions of activated dienes with aldehydes can lead to dihydropyranones in a single step. nih.gov

Dimerization reactions offer another avenue to pyranone structures. Ruthenium-catalyzed dimerization of propiolates, for example, provides a straightforward route to α-pyrones. nih.govorganic-chemistry.org This methodology involves the intermolecular reaction of two alkyne molecules to construct the pyranone ring. Microwave-assisted dimerization has also been reported for the production of pyran-2,4-dione scaffolds, highlighting a green and rapid approach to these structures. researchgate.netjyu.fi

Advanced Synthetic Strategies for Pyranone Derivatives

More contemporary approaches to the synthesis of pyranone derivatives often employ sophisticated catalytic systems and rearrangement reactions to achieve high levels of control and efficiency.

The Achmatowicz rearrangement is a powerful and widely used method for the synthesis of 2H-pyran-3(6H)-one derivatives from furan (B31954) precursors. tubitak.gov.trtubitak.gov.trresearchgate.netpolishtechnicalreview.com This oxidative rearrangement transforms furfuryl alcohols into dihydropyranones. researchgate.net The reaction is typically carried out using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). tubitak.gov.trresearchgate.net For instance, the oxidation of 2-chloro-1-(furan-2-yl) ethanol (B145695) with m-CPBA yields 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield (70%). tubitak.gov.trtubitak.gov.trresearchgate.net More recently, enzymatic versions of the Achmatowicz reaction have been developed, utilizing laccase and aerial oxygen to afford 6-hydroxy-(2H)-pyran-3(6H)-ones with yields up to 90%. researchgate.net

The general transformation of the Achmatowicz rearrangement is depicted below:

| Starting Material | Reagents | Product |

| Furfuryl alcohol derivative | Oxidizing agent (e.g., m-CPBA) | 6-hydroxy-2H-pyran-3(6H)-one derivative |

Olefin metathesis has emerged as a versatile tool in organic synthesis, including the construction of dihydropyran rings. nih.govresearchgate.net A sequence involving olefin metathesis followed by double bond isomerization can convert allyl ethers into cyclic enol ethers, which are precursors to dihydropyrans. organic-chemistry.orgorganic-chemistry.org This process often utilizes ruthenium carbene complexes, such as Grubbs' catalysts, which can be activated for the double bond migration step by the addition of a hydride source. organic-chemistry.orgorganic-chemistry.org Specifically, ruthenium-catalyzed regioselective olefin migration of dihydropyran allylic acetals to homoallylic acetals provides a de novo strategy for the synthesis of β-2,6-dideoxypyranoglycosides. acs.orgnih.gov

Catalyzed Multicomponent Reactions for Dihydropyran Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. ajchem-a.comajchem-a.com These reactions are particularly useful for creating diverse libraries of compounds, such as dihydropyran derivatives. nih.gov

Zirconium chloride (ZrCl₄) has been effectively used as a solid Lewis acid catalyst in the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com A notable example involves the use of ZrCl₄ immobilized on Arabic gum (ZrCl₄@Arabic Gum) as a heterogeneous and recyclable catalyst. ajchem-a.comajchem-a.com

This method allows for the one-pot synthesis of dihydropyrans through the reaction of various aldehydes, malononitrile (B47326), and ethyl acetoacetate (B1235776) under solvent-free conditions at 50°C. ajchem-a.comajchem-a.com The reaction mechanism begins with the condensation of an aryl aldehyde and malononitrile to form a cyano arylidene intermediate. This intermediate then reacts with ethyl acetoacetate, followed by cyclization to yield the dihydropyran derivative. ajchem-a.com

The key advantages of this approach include:

High efficiency: The reaction proceeds with high yields in a short amount of time. ajchem-a.comajchem-a.com

Simple operation: The procedure is straightforward and easy to perform. ajchem-a.comajchem-a.com

Catalyst recyclability: The ZrCl₄@Arabic Gum catalyst can be recovered and reused without a significant loss of activity. ajchem-a.comajchem-a.com

Green chemistry: The solvent-free conditions align with the principles of green chemistry by reducing waste. ajchem-a.comajchem-a.com

Table 1: Zirconium Chloride Catalyzed Synthesis of Dihydropyran Derivatives

| Reactants | Catalyst | Conditions | Key Advantages |

| Aldehydes, Malononitrile, Ethyl Acetoacetate | ZrCl₄@Arabic Gum | Solvent-free, 50°C | High efficiency, Short reaction time, Simple operation, Recyclable catalyst |

Carbonyl Ene Reactions in Dihydropyran Formation

The carbonyl ene reaction is another valuable method for the formation of dihydropyran rings. This reaction involves the interaction of an enolizable carbonyl compound with an alkene. A specific application of this reaction is the synthesis of β-hydroxydihydropyrans from 2-methylenetetrahydropyrans. organic-chemistry.org This process occurs under mild conditions and provides good yields, offering a direct way to incorporate oxygen heterocycles into larger molecular frameworks. organic-chemistry.org

Michael Addition Reactions in Pyranone Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in the synthesis of pyranone derivatives. wikipedia.org This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

In the context of pyranone synthesis, a Michael donor, such as a β-ketoester or malonate, adds to a Michael acceptor, like an α,β-unsaturated ketone or aldehyde. wikipedia.org This initial addition product can then undergo an intramolecular cyclization to form the pyranone ring. For instance, the reaction of 4-hydroxy-6-alkyl-2-pyrones as nucleophilic partners in oxa-Michael additions allows for their O-functionalization, leading to complex 2-pyronyl ethers. nih.gov

The synthesis of pyrano[2,3-d]pyrimidine derivatives can also be achieved through a one-pot, three-component reaction involving barbituric acid, malononitrile, and aromatic aldehydes. jmaterenvironsci.com The proposed mechanism for this reaction involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. semanticscholar.org

Stereoselective Synthesis of Pyranone Derivatives

The stereoselective synthesis of pyranone derivatives is crucial for producing compounds with specific biological activities. This can be achieved through various methods, including enzyme-catalyzed kinetic resolutions.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. mdpi.com In this process, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.com This technique has been successfully applied to the synthesis of enantiomerically pure 6-silyloxy-3-pyranone derivatives. researchgate.net

Another approach is the dynamic kinetic resolution (DKR) of 6-hydroxypyranones, which is catalyzed by a chiral N-heterocyclic carbene. nih.gov This method involves an asymmetric redox esterification with enals or alkynals, resulting in esters with high levels of enantio- and diastereocontrol. nih.gov The products of this reaction can be further modified to synthesize functionalized sugar derivatives and natural products. nih.gov

Table 2: Stereoselective Synthesis Methods for Pyranone Derivatives

| Method | Catalyst/Enzyme | Key Features |

| Kinetic Resolution | Lipases | Selective acylation of one enantiomer of a racemic alcohol. |

| Dynamic Kinetic Resolution | Chiral N-heterocyclic carbene | Asymmetric redox esterification with high enantio- and diastereocontrol. |

Emerging Green Chemistry Approaches in Pyranone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of pyranone derivatives, several green chemistry approaches have been developed.

One-pot multicomponent reactions are considered a green methodology due to their high atom economy and reduced waste generation. nih.gov The use of recyclable catalysts, such as the aforementioned ZrCl₄@Arabic Gum, further enhances the green credentials of these synthetic routes. ajchem-a.comajchem-a.com

Additionally, the use of environmentally benign solvents, such as water or ionic liquids, and solvent-free reaction conditions are key aspects of green pyranone synthesis. jmaterenvironsci.com For example, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been successfully carried out in aqueous media using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com The development of bio-based routes, such as the synthesis of 2-pyrones from galactaric acid, also represents a significant step towards more sustainable chemical production. rsc.org

Advanced Characterization and Spectroscopic Analysis

Application of Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The IR spectrum of 6-Pentyldihydro-2H-pyran-3(4H)-one is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

C=O Stretch: A prominent peak is expected in the region of 1715-1730 cm⁻¹, which is typical for a saturated, six-membered ring ketone. The exact position can be influenced by ring strain and the electronic environment.

C-O-C Stretch: The ether linkage within the pyran ring gives rise to a strong C-O-C stretching vibration, typically observed in the 1150-1080 cm⁻¹ range.

C-H Stretches: The aliphatic pentyl chain and the methylene (B1212753) groups of the pyran ring produce characteristic C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretches of CH₂ and CH₃ groups are expected between 2850-2960 cm⁻¹. scifiniti.com

C-H Bending: Vibrations corresponding to the bending (scissoring, wagging, and twisting) of the CH₂ groups in the ring and the pentyl chain appear in the 1470-1350 cm⁻¹ region. scifiniti.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It detects vibrations that cause a change in the polarizability of the molecule. libretexts.org While the polar C=O bond gives a weaker signal in Raman than in IR, the non-polar C-C and C-H bonds of the hydrocarbon backbone and the pentyl group provide strong signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. The symmetric vibrations of the pyran ring would be clearly visible. libretexts.orgscifiniti.com

A comparative table of expected key vibrational modes is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| C-H Stretching (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong / Strong |

| C=O Stretching (Ketone) | 1715 - 1730 | 1715 - 1730 | Very Strong / Weak |

| CH₂ Bending (Scissoring) | ~1465 | ~1465 | Medium / Medium |

| C-O-C Stretching (Ether) | 1080 - 1150 | 1080 - 1150 | Strong / Medium-Weak |

| Pyran Ring Skeletal Vibrations | Various | Various | Medium / Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. nih.govnih.gov For this compound, both ¹H and ¹³C NMR are used to confirm the structure and analyze its conformational dynamics.

Conformational Analysis: The dihydropyran ring is not planar and typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane. In this conformation, substituents at each carbon can be in either an axial or equatorial position.

¹H NMR: The chemical shifts and, more importantly, the coupling constants (³J values) between adjacent protons can elucidate the ring's conformation. Protons in axial-axial relationships typically show larger coupling constants (8-13 Hz) compared to axial-equatorial or equatorial-equatorial relationships (2-5 Hz). The proton at C-6, adjacent to the ether oxygen and bearing the pentyl group, would appear as a multiplet, with its coupling to the C-5 protons providing key conformational data.

¹³C NMR: The chemical shifts of the ring carbons can also be indicative of the conformation, though this is often more complex to interpret directly.

Tautomeric Analysis: While this compound exists predominantly in the keto form, the potential for keto-enol tautomerism can be investigated using NMR. mdpi.compsu.edunih.gov The enol tautomer would feature a hydroxyl group and a carbon-carbon double bond within the ring. The presence of a tautomeric equilibrium would be evidenced by two distinct sets of signals in the NMR spectra—one for the keto form and one for the enol form. researchgate.net However, for a simple saturated ketone like this, the equilibrium heavily favors the keto form, and enol signals are typically not observed under standard conditions. The absence of signals for vinylic protons (δ 4.5-6.0 ppm) or an enolic hydroxyl proton (δ > 10 ppm) in the ¹H NMR spectrum would confirm the predominance of the keto tautomer. psu.edu

| Hypothetical NMR Data (Keto Form) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (C-3) | - | ~208 |

| -O-CH₂- (C-2) | ~3.8 - 4.2 (m) | ~70 |

| -CH₂-C=O (C-4) | ~2.4 - 2.6 (m) | ~45 |

| -CH₂- (C-5) | ~1.6 - 1.9 (m) | ~25 |

| -O-CH-(Pentyl) (C-6) | ~3.5 - 3.9 (m) | ~78 |

| Pentyl Chain (-CH₂-) | ~1.2 - 1.6 (m) | ~22-32 |

| Pentyl Chain (-CH₃) | ~0.9 (t) | ~14 |

Mass Spectrometry Techniques in Elucidating Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Weight: 170.25 g/mol ), electron ionization (EI) is a common technique that generates a characteristic fragmentation pattern. nsf.gov

The molecular ion peak (M⁺) at m/z 170 would be expected, although its intensity may vary. miamioh.edu The fragmentation is primarily driven by the locations of the carbonyl group and the ether oxygen, which are preferential sites for charge localization.

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones and ethers. miamioh.edulibretexts.org

Cleavage adjacent to the carbonyl group can lead to the loss of an ethyl radical (•C₂H₅) from the ring (cleavage of C4-C5 bond) or other fragments.

Cleavage adjacent to the ether oxygen can result in the loss of the pentyl radical (•C₅H₁₁), leading to a fragment ion at m/z 99. This is often a significant peak.

Ring Opening and Cleavage: The molecular ion can undergo ring-opening initiated by the charge on the ether oxygen, followed by a series of cleavages, leading to various smaller fragment ions. nsf.gov

McLafferty Rearrangement: This rearrangement is possible via the carbonyl group interacting with the pentyl side chain. It would involve the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by cleavage to eliminate a neutral alkene (propene) and generate a radical cation at m/z 128.

| Ion (m/z) | Identity/Origin |

| 170 | Molecular Ion [M]⁺ |

| 141 | Loss of ethyl group [M-C₂H₅]⁺ |

| 128 | McLafferty Rearrangement product |

| 99 | Loss of pentyl radical [M-C₅H₁₁]⁺ |

| 85 | Cleavage of the pentyl chain |

| 71 | Pentyl cation [C₅H₁₁]⁺ |

| 43 | Propyl cation [C₃H₇]⁺ or Acetyl cation [CH₃CO]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Methodology: The compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polar column (e.g., DB-5 or HP-5ms) is typically used.

Detection: A Flame Ionization Detector (FID) can be used for quantification due to its excellent response to hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both a retention time and a mass spectrum for the eluted peak, confirming its identity by matching the fragmentation pattern. nih.gov A study on the closely related dihydro-2H-pyran-3(4H)-one showed it eluted at a column temperature of approximately 160°C, suggesting a similar range for its pentyl-substituted derivative. nsf.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, especially for compounds that may not be sufficiently volatile or stable for GC. chemmethod.com

Methodology: For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most common. sielc.com

Stationary Phase: A C18 (octadecylsilyl) or C8 column is typically employed.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the eluent. The ratio is optimized in a gradient or isocratic manner to achieve good separation. A typical mobile phase could be a gradient of acetonitrile and water. chemmethod.comsielc.com

Detection: A UV detector is commonly used. The ketone's carbonyl group has a weak n→π* absorption around 280-300 nm, which can be used for detection, although sensitivity might be limited. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed for more universal detection.

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly effective for studying heterocyclic systems. scifiniti.com For pyran derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize molecular geometries and calculate vibrational spectra. scifiniti.comscifiniti.com These calculations have shown that the pyran ring in related molecules can be planar. scifiniti.comresearchgate.net DFT is also used to determine the distribution of electron density and identify active centers for nucleophilic and electrophilic attacks. scifiniti.com

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for many heterocyclic ketones. nih.govbeilstein-journals.org For a compound like 6-Pentyldihydro-2H-pyran-3(4H)-one, the primary tautomeric equilibrium would be between its keto form and the corresponding enol form (6-pentyl-3,4-dihydro-2H-pyran-5-ol).

Quantum-chemical calculations are essential for evaluating the relative stabilities of these tautomers. psu.edu By calculating the Gibbs free energy (ΔG) of each form, the equilibrium populations can be predicted. scifiniti.comresearchgate.net Studies on similar pyranone structures have shown that the relative stability can be influenced by the solvent, with one tautomer often dominating. scifiniti.comresearchgate.netpsu.edu For instance, in a related 4-hydroxy-2H-pyran-2-one derivative, the 4-hydroxy enol tautomer was found to be the dominant species. scifiniti.comscifiniti.com

Table 1: Theoretical Relative Free Energy and Population of Tautomers in a Model Pyranone System This table is illustrative, based on data for a related pyranone, as specific data for this compound is not available.

Source: Adapted from Scifiniti scifiniti.com

| Tautomer | Solvent | ΔG (kcal/mol) | Population (%) |

| Keto Form | Nonpolar | 0.00 | >87% |

| Enol Form | Nonpolar | >1.24 | <13% |

Reactivity Studies via Molecular Orbitals and Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the analysis of molecular orbitals and the calculation of reactivity descriptors that predict how a molecule will interact with other chemical species. scifiniti.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. ossila.com In studies of pyran derivatives, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.comscifiniti.com

Table 2: Calculated Reactivity Descriptors for Tautomers in a Model Pyranone System This table is illustrative, based on data for a related pyranone, as specific data for this compound is not available.

Source: Adapted from Scifiniti scifiniti.com

| Descriptor | Tautomer A (Keto) | Tautomer B (Enol) |

| Ionization Energy (I) | Lower | Higher |

| Electron Affinity (A) | Lower | Higher |

| HOMO-LUMO Gap | Lower | Higher |

| Chemical Potential (µ) | Lower | Higher |

| Electrophilicity Index (ω) | Lower | Higher |

| Dipole Moment (M) | Higher | Lower |

Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding)

In the enol tautomer of a pyranone, an intramolecular hydrogen bond can form between the hydroxyl group and the pyran ring's oxygen atom or the carbonyl oxygen. The strength and geometry of such bonds can be precisely characterized using computational methods. scifiniti.comscifiniti.com For example, calculations on a related pyranone determined the O···O distance in the hydrogen bond to be approximately 2.4-2.5 Å. scifiniti.com These interactions can significantly influence the molecule's conformation and stability.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. mdpi.com This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which governs its rate. unipd.it

For pyran derivatives, reaction mechanisms such as thermal decomposition have been studied computationally. mdpi.com These studies model the bond-breaking and bond-forming processes that occur during the reaction, often revealing a concerted mechanism through a cyclic transition state. mdpi.com For a compound like this compound, simulations could explore its reactions with various nucleophiles or its behavior under thermal stress, providing a detailed, step-by-step understanding of its chemical transformations. chim.it

Conformational Analysis and Stereochemical Considerations

The stereochemistry of the this compound ring system is a critical aspect of its structure and reactivity. The presence of a stereocenter at the C6 position, bearing the pentyl group, gives rise to the possibility of different stereoisomers. The conformational preferences of the dihydropyranone ring and the orientation of the pentyl group will significantly impact its interactions and chemical behavior.

General studies on dihydropyranone systems indicate that the stereochemistry of nucleophilic and electrophilic additions is often directed by the substituents already present on the stereogenic centers. researchgate.net In the case of this compound, the pentyl group at the C6 position would be expected to adopt a pseudo-equatorial orientation to minimize steric interactions, leading to a more stable chair-like or twist-boat conformation of the dihydropyranone ring.

Conformational analysis of related systems, such as Diels-Alder adducts with a dihydropyranone structure, has shown that the newly formed six-membered rings can adopt pseudoboat conformations. nih.gov Furthermore, computational studies on other substituted dihydropyranones have been employed to understand their reactivity and stereoselectivity. For instance, in the asymmetric synthesis of trifluoromethyl-substituted dihydropyranones, the stereochemical outcome is rationalized through mechanistic studies and kinetic analysis. researchgate.net

While a specific conformational analysis for this compound is not available, it is reasonable to infer that the dihydropyranone ring exists in a dynamic equilibrium of various conformations, with the lowest energy conformer likely having the bulky pentyl group in a sterically favorable position. The interplay of steric and stereoelectronic effects will ultimately determine the predominant conformation and, consequently, the molecule's reactivity profile.

Biosynthesis and Natural Occurrence of Pyranone Analogues

Identification of Pyranone Derivatives in Natural Sources

Occurrence in Food Matrices and Volatile Profiles

Scientific literature extensively documents the presence of various volatile compounds in food, which contribute significantly to their aroma and flavor profiles. These volatiles include a range of chemical classes such as aldehydes, ketones, alcohols, furans, and pyrazines. scielo.br While some pyran derivatives have been identified as volatile components in food, specific data detailing the presence of 6-Pentyldihydro-2H-pyran-3(4H)-one in any food matrix or its contribution to volatile profiles could not be found in the conducted research. The analysis of volatiles in food is a complex field, and the identification of specific compounds often depends on the analytical methods used and the food matrix being studied. nih.gov

Postulated Biosynthetic Pathways for this compound

Due to the lack of specific studies on the biosynthesis of This compound , a definitive pathway cannot be described. However, based on the known biosynthesis of other pyranone natural products, a plausible pathway can be postulated. The formation of the pyranone ring is often accomplished through polyketide synthase (PKS) pathways. nih.govresearchgate.net

Enzymatic Pathways Leading to Pyranone Scaffolds

The biosynthesis of pyranone scaffolds is a fascinating example of nature's chemical ingenuity, primarily orchestrated by a class of enzymes known as polyketide synthases (PKSs). acs.org These large, multifunctional enzymes are responsible for the assembly of polyketides, a diverse group of natural products, from simple acyl-CoA precursors. The formation of the pyranone ring, a common moiety in these compounds, generally proceeds through a series of controlled Claisen condensations. researchgate.net

The process is initiated with a starter unit, often an activated carboxylic acid like acetyl-CoA or a longer chain fatty acyl-CoA. This starter unit is loaded onto the PKS. Subsequently, extender units, typically malonyl-CoA, are sequentially added. beilstein-journals.org Each addition extends the growing polyketide chain by two carbon atoms. The nascent polyketide chain remains tethered to the enzyme complex, specifically to an acyl carrier protein (ACP) domain, as it is passed between different catalytic domains of the PKS.

These domains can include ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which can modify the β-keto groups formed after each condensation, leading to a variety of reduction patterns in the final product. For the formation of a dihydropyranone scaffold, it is conceivable that specific reductive steps occur. The final step in the formation of the pyranone ring is a cyclization reaction, often catalyzed by a thioesterase (TE) domain, which releases the polyketide from the PKS. researchgate.net This intramolecular cyclization of a specific polyketide precursor would lead to the formation of the six-membered pyranone ring. The specific substituent at the 6-position, such as the pentyl group in This compound , would be determined by the starter unit used by the PKS. For a pentyl group, a hexanoyl-CoA starter unit would be required.

While this provides a general enzymatic logic for the formation of a pyranone scaffold, the specific PKS and the precise sequence of events leading to This compound remain to be elucidated through future research.

Broader Applications of Pyranone Derivatives in Chemical Sciences

Utilization as Chemical Reagents in Organic Synthesis

Pyranone derivatives are highly valued as intermediates and building blocks in organic synthesis due to their inherent reactivity and functionality. The synthesis of the pyranone core itself is an active area of research, with numerous methods developed to create substituted and fused pyranone systems. rsc.orgacs.orgrsc.orgacs.orgjyu.firesearchgate.netorganic-chemistry.orgacs.org These synthetic strategies include multicomponent reactions, nih.gov cycloadditions, researchgate.net and metal-catalyzed annulations, providing access to a vast library of pyranone structures. acs.org

Once formed, these derivatives serve as versatile reagents. For example, they can be transformed into other complex heterocyclic systems. acs.orgresearchgate.net Research has shown that pyranones can undergo various transformations, such as ring-opening reactions or participating as dienes in Diels-Alder reactions, to construct intricate molecular architectures. researchgate.netresearchgate.net Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and other functional molecules, where the pyranone moiety can be a key structural element or a precursor to one. mdpi.comrsc.org The development of stereoselective synthesis methods has further enhanced their importance, allowing for the creation of chiral molecules with specific biological activities. rsc.orgacs.orgjyu.fi

| Synthetic Method | Description | Reference(s) |

| N-Heterocyclic Carbene (NHC) Catalysis | Enables asymmetric [4+2] cycloadditions and kinetic resolutions to produce chiral dihydropyranones with high enantioselectivity. | rsc.orgjyu.fi |

| Smith Linchpin Coupling | A three-component strategy used to construct 1,5-diol intermediates which are then cyclized to form 2,6-disubstituted dihydropyranones. | acs.org |

| Photoredox Catalysis | A visible-light-induced radical tandem cyclization of 1,7-enynes to synthesize dihydropyranones containing all-carbon quaternary centers. | rsc.org |

| Metal-Catalyzed Cycloaddition | Various metals like rhodium and ruthenium are used to catalyze the cycloaddition of components such as acrylic acids and alkynes to form highly functionalized 2-pyranones. | acs.orgresearchgate.net |

Integration in Material Science and Polymer Chemistry

The unique electronic and structural properties of pyranone derivatives make them attractive candidates for use in material science and polymer chemistry. Their ability to be functionalized allows for the fine-tuning of material properties.

A significant application of pyranone derivatives is in the development of sustainable and biodegradable materials. A key example is 2-pyranone-4,6-dicarboxylic acid (PDC), a chemical that can be produced from the biodegradation of lignin. jst.go.jp PDC is being explored as a monomer for creating "green plastics." jst.go.jp Researchers have successfully synthesized copolyesters incorporating PDC, which are hydrolyzable and thus biodegradable. jst.go.jp This positions pyranone-based monomers as a renewable alternative to petroleum-based plastics, contributing to the development of a circular bioeconomy. jst.go.jp

Pyranone derivatives are widely investigated for their chromophoric and fluorescent properties. acs.org Their structure often forms the core of various dyes and pigments. For instance, certain pyranone derivatives exhibit bright fluorescence in both solution and solid states, making them suitable for applications like organic light-emitting devices (OLEDs). acs.orgnii.ac.jpepa.gov The color and fluorescence can be tuned by modifying the substituents on the pyranone ring. nii.ac.jpepa.gov

Fungi are a natural source of pyranone pigments, such as the cyan-colored xylindein, which are being studied as sustainable alternatives to synthetic dyes used in industries like textiles and paints. researchgate.net In the food industry, pyranone-anthocyanin derivatives, known as oxovitisins, have been identified as stable yellowish pigments that contribute to the color evolution of aged red wines. acs.org

In the cosmetics industry, pyranone compounds are utilized for their bioactive properties. Derivatives such as 3-hydroxy-4(H)-pyran-4-one and its acylated forms have been shown to inhibit tyrosinase activity, leading to their use in skin-lightening cosmetic preparations. google.com Other hydroxy pyranone derivatives are incorporated into cosmetic compositions to promote adipocyte differentiation, which can help increase skin volume and elasticity, or to boost collagen biosynthesis, thus providing anti-wrinkle effects. epo.orggoogle.com

| Application Area | Pyranone Derivative Example/Type | Function/Property | Reference(s) |

| Dyes & Pigments | Donor-Acceptor Pyranone Dyads | Tunable fluorescence for OLEDs | acs.org |

| Xylindein (from fungi) | Natural cyan pigment | researchgate.net | |

| Oxovitisins | Yellowish pigments in aged wine | acs.org | |

| Cosmetics | 3-Hydroxy-4(H)-pyran-4-one | Skin-lightening (tyrosinase inhibitor) | google.com |

| Hydroxy pyranone derivatives | Promotes collagen biosynthesis, anti-wrinkle | google.com | |

| Hydroxyl pyranone compounds | Promotes adipocyte differentiation for skin volume | epo.org |

General Relevance in Heterocyclic Chemistry Research

The pyranone scaffold is a cornerstone in heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. Pyranones are classified as O-heterocycles and their derivatives are frequently found in a vast number of natural products, which often serve as inspiration for the design of new therapeutic agents. researchgate.netmdpi.comnih.gov

The synthesis and functionalization of the pyranone ring system is a topic of continuous and intensive research, reflecting its importance. nih.govyoutube.com The development of novel synthetic routes, including one-pot multicomponent reactions and green chemistry approaches, highlights the ongoing effort to build molecular diversity around this scaffold efficiently and sustainably. nih.gov The versatility of pyranones allows them to serve as starting materials for a wide range of other heterocyclic structures, further cementing their central role in synthetic organic chemistry. researchgate.netrsc.org Their prevalence in medicinal chemistry, agrochemicals, and material science ensures that pyranone derivatives will remain a subject of significant academic and industrial research. researchgate.netontosight.aiontosight.ainih.gov

Future Directions in Research on 6 Pentyldihydro 2h Pyran 3 4h One

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6-Pentyldihydro-2H-pyran-3(4H)-one will prioritize sustainability, efficiency, and atom economy. Current synthetic approaches often rely on multi-step processes that may use hazardous reagents. Future research is expected to pivot towards greener alternatives that offer high yields and cleaner reaction profiles. One-pot multicomponent reactions (MCRs) represent a promising frontier, allowing for the assembly of complex molecules from simple precursors in a single step, thereby reducing waste and saving time. rsc.orgrroij.com

Key areas for development include:

Catalysis: Moving away from stoichiometric reagents to catalytic systems. This includes employing metal-free catalysts or earth-abundant metal catalysts to drive reactions, reducing both cost and environmental impact.

Green Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds (VOCs). rroij.com The synthesis of related pyrano[2,3-d]thiazole derivatives in aqueous media has already demonstrated the viability of this approach. rroij.com

Table 1: Proposed Sustainable Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages for Synthesis |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all reactants. | High atom economy, reduced waste, simplified procedures, rapid generation of molecular diversity. rsc.org |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions triggered by a single synthetic event, proceeding without the need to isolate intermediates. | Increased efficiency, reduced solvent and reagent usage, construction of complex structures from simple starting materials. mdpi.com |

| Metal-Free Catalysis | Utilizing organic molecules or non-metallic elements to catalyze reactions, avoiding the use of toxic or expensive metal catalysts. | Lower toxicity, reduced cost, and avoidance of metal contamination in the final product. eurjchem.com |

| Aqueous Medium Synthesis | Using water as the solvent for the chemical reaction, often facilitated by a catalyst that functions in an aqueous environment. | Environmentally benign, low cost, enhanced safety, and sometimes unique reactivity compared to organic solvents. rroij.com |

Exploration of Undiscovered Reaction Pathways and Functionalizations

The this compound scaffold contains multiple reactive sites, including the ketone at the C3 position, the ether linkage, and the pentyl side chain. Future research will focus on systematically exploring the reactivity of these sites to generate novel derivatives with unique properties.

A primary target for functionalization is the α,β-unsaturated enone system, which is essential for the antimicrobial activity of some related 2H-pyran-3(6H)-one derivatives. nih.gov This suggests that the ketone in this compound is a key handle for derivatization. Potential areas of exploration include:

Michael Additions: Reacting the pyranone with various nucleophiles to introduce new functional groups. The reactivity of Michael adducts of thiols has been noted in similar structures. nih.gov

Condensation Reactions: Utilizing the ketone for condensation reactions with amines or hydrazines to create more complex heterocyclic systems, a strategy that has been used to convert pyran-2-ones into pyridin-2-ones. eurjchem.combeilstein-journals.org

Stereoselective Reactions: Developing methods for the diastereoselective or enantioselective functionalization of the pyranone ring, for instance, through silyl-Prins cyclization type strategies that have yielded cis-2,6-disubstituted dihydropyrans. mdpi.com This would allow for the synthesis of specific stereoisomers, which is crucial for applications in pharmacology.

Side-Chain Modification: Investigating methods to functionalize the pentyl group at the C6 position, potentially through late-stage C-H activation, to modulate properties like solubility and biological activity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and reaction outcomes before experiments are conducted. For this compound, advanced computational modeling can provide deep mechanistic insights and guide synthetic efforts.

Future computational studies will likely employ a range of methods:

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule, predict its vibrational spectra (IR and Raman), and study electronic properties. scifiniti.com This is valuable for confirming experimental structures and understanding reactivity. For example, calculating electron density maps can identify the most electrophilic and nucleophilic sites, predicting how the molecule will react with different reagents.

Reaction Mechanism Modeling: Simulating potential reaction pathways to determine activation energies and transition state structures. This can help rationalize observed product distributions and predict the feasibility of novel, untested reactions, saving significant laboratory time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or biological macromolecules. This is particularly relevant if the molecule is investigated for biological applications.

Table 2: Applications of Computational Modeling

| Modeling Technique | Predicted Property/Application | Research Value |

| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra (IR/Raman), electronic structure, reaction energetics. | Aids in structural confirmation, predicts sites of reactivity, and helps understand reaction mechanisms. scifiniti.com |

| Ab Initio Methods | Highly accurate electronic structure and energy calculations. | Provides benchmark data for less computationally expensive methods and detailed insight into electronic effects. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding modes with target proteins. | Predicts the dynamic behavior of the molecule and its potential interactions in a biological context. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity or other properties based on molecular structure. | Guides the design of new derivatives with enhanced desired properties by correlating structural features with activity. |

Integration with Modern Analytical Platforms for Comprehensive Characterization

While standard analytical techniques like NMR and mass spectrometry are fundamental, the future of characterizing this compound and its derivatives lies in the integration of more sophisticated and hyphenated analytical platforms. This will enable a more complete and unambiguous structural and stereochemical assignment.

Key analytical advancements to be integrated include:

High-Resolution Mass Spectrometry (HRMS): Providing exact mass measurements to confirm elemental composition with high confidence.

2D and 3D NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are essential for unambiguously assigning the proton and carbon signals and determining the relative stereochemistry of the molecule.

Hyphenated Techniques: The coupling of separation techniques with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for analyzing complex reaction mixtures and for purification. nist.govmdpi.com The identification of related pyran structures in natural products like peanut oil highlights the utility of these methods. mdpi.com

Chiral Chromatography: As stereoselective syntheses are developed, chiral separation techniques will be indispensable for separating and quantifying enantiomers, which is critical for pharmacological evaluation.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, absolute structure of the molecule, which is invaluable for confirming the outcomes of complex synthetic pathways. beilstein-journals.org

By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.